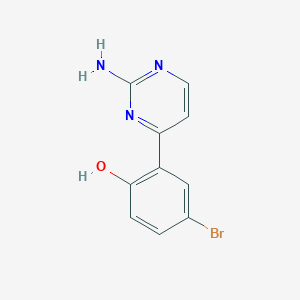

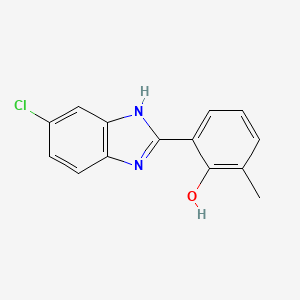

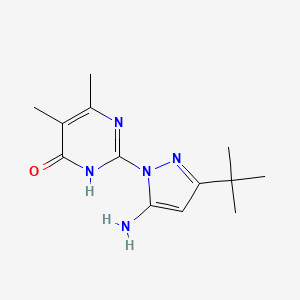

![molecular formula C12H9FN4O B1384533 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1094377-62-4](/img/structure/B1384533.png)

1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Descripción general

Descripción

The compound “1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidin-4-one derivative . It has an empirical formula of C11H7FN4O and a molecular weight of 230.20 .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives often involves reactions with active methylene compounds . Other methods include the Paal-Knorr reaction, pyrimidine ring closure, bromination, Suzuki coupling reaction, amide formation, and Knoevenagel condensation .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazolo[3,4-d]pyrimidin-4-one core with a fluorophenyl group at the 1-position .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4-one derivatives can undergo various chemical reactions. For instance, they can react with formamide, formic acid, and triethyl orthoformate to yield different derivatives .Physical and Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the available resources.Aplicaciones Científicas De Investigación

Herbicidal Activity

1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one and its derivatives have been researched for their herbicidal activities. Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives, which showed good inhibition activities against the root of Brassica napus and Echinochloa crusgalli at a specific dosage (Luo, Zhao, Zheng, & Wang, 2017).

Catalysis

A study by Heravi et al. (2007) explored the use of heteropolyacids in synthesizing derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, highlighting the catalytic activity of these compounds in specific reactions (Heravi, Motamedi, Bamoharram, & Seify, 2007).

Pharmaceutical Research

Verhoest et al. (2012) identified a novel derivative, PF-04447943, as a selective PDE9A inhibitor. This compound has advanced into clinical trials and shows promise in the treatment of cognitive disorders (Verhoest et al., 2012).

Fungicidal Activities

Wang, Liu, & Ding (2004) synthesized new derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, demonstrating fungicidal activities, which indicates their potential use in agricultural applications (Wang, Liu, & Ding, 2004).

Anticancer and Anti-inflammatory Studies

El-Tombary (2013) conducted a study on novel substituted and fused pyrazolo[3,4-d]pyrimidin-4-ones, revealing their significant anti-inflammatory activity and minimal ulcerogenic effects. This suggests their potential use in developing anti-inflammatory drugs (El-Tombary, 2013).

Nanocatalysis

Bamoharram et al. (2014) explored the use of acidic cesium salt of Preyssler nanoparticles as a green and reusable nanocatalyst for synthesizing 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, highlighting the compound's potential in green chemistry applications (Bamoharram et al., 2014).

Psoriasis Treatment

Li et al. (2016) identified a potent FLT3 inhibitor, which showed significant antipsoriatic effects in a psoriatic animal model, indicating its potential as a drug candidate for psoriasis treatment (Li et al., 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of the compound 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division and growth .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the replication of cancer cells and potentially leading to their death .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

The result of the action of this compound is the inhibition of cell division and growth . This can lead to the death of cancer cells, thereby reducing the size of tumors and potentially leading to the remission of the disease .

Análisis Bioquímico

Biochemical Properties

1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The compound binds to the ATP-binding site of CDK2, thereby inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G1 phase and promotes apoptosis by activating caspase pathways . Additionally, the compound has been shown to inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cells . It also affects cell signaling pathways by modulating the activity of key proteins involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, leading to the inhibition of its kinase activity . This binding prevents the phosphorylation of retinoblastoma protein (Rb), a crucial regulator of the cell cycle . Additionally, the compound has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its antitumor effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied extensively in laboratory settings. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and continues to induce apoptosis in cancer cells even after prolonged exposure . These findings suggest that the compound has potential for sustained therapeutic effects in vivo .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . It undergoes hydroxylation and subsequent conjugation with glucuronic acid, leading to the formation of water-soluble metabolites that are excreted in the urine . The compound’s metabolism can affect its bioavailability and therapeutic efficacy, making it essential to understand these pathways for effective drug development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with P-glycoprotein, a transporter involved in drug efflux . This interaction can influence the compound’s intracellular concentration and distribution, affecting its therapeutic effects . Additionally, the compound has been shown to accumulate in tumor tissues, enhancing its antitumor activity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cancer cells . It has been shown to target specific compartments, such as the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential . Additionally, the compound’s localization to the nucleus allows it to modulate gene expression and cell cycle regulation .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUVBCYEUPANLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

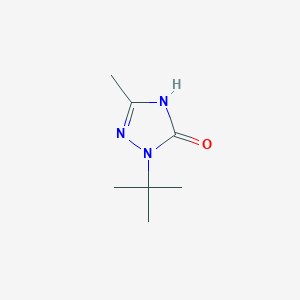

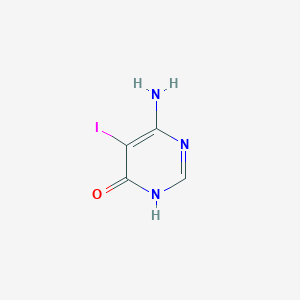

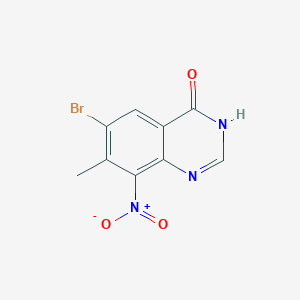

![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)

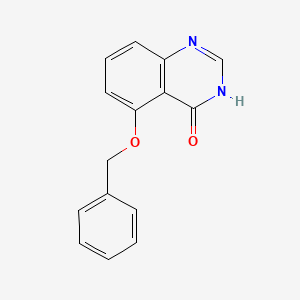

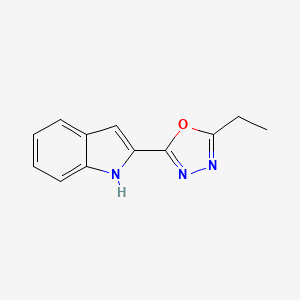

![2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384467.png)

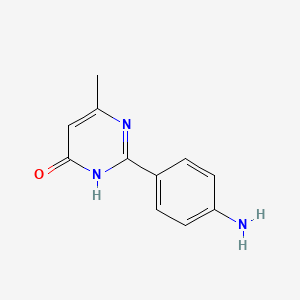

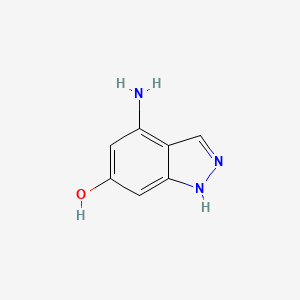

![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B1384468.png)